6-Bromo-2-methoxypyridin-3-amine
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Pyridine (B92270), a six-membered heterocyclic ring with one nitrogen atom, and its derivatives are fundamental components in this field. 6-Bromo-2-methoxypyridin-3-amine belongs to the class of substituted pyridines and is categorized under heterocyclic building blocks, specifically aromatic heterocycles. bldpharm.com The presence of multiple functional groups—an amino group which is basic, a bromo group which can act as a leaving group, and a methoxy (B1213986) group which influences the electronic properties of the ring—provides a platform for a wide array of chemical transformations. pipzine-chem.comcymitquimica.com
The strategic placement of these groups on the pyridine scaffold allows for regioselective reactions, a critical aspect of modern synthetic chemistry. The amino group can act as a nucleophile, the bromine atom facilitates cross-coupling reactions, and the methoxy group can be cleaved to reveal a hydroxyl group, further expanding its synthetic utility. pipzine-chem.com
Overview of Research Trajectories for this compound and its Pyridine Analogs
Research involving this compound and its analogs primarily focuses on their application as precursors for biologically active molecules. pipzine-chem.comcymitquimica.com Scientists are actively exploring their potential in developing new pharmaceuticals and agrochemicals. cymitquimica.com
A significant area of investigation involves the use of this compound and its derivatives in the synthesis of novel agents for medical imaging. For instance, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been designed and synthesized for positron emission tomography (PET) imaging of α-synuclein aggregates, which are implicated in Parkinson's disease. nih.gov
Furthermore, research has demonstrated the utility of related brominated pyridine amines in palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, to create novel pyridine derivatives with potential biological activities. mdpi.com Studies on analogs like 6-methoxypyridin-3-amine have led to the synthesis of Schiff bases and their metal complexes, which have been investigated for their antimicrobial properties. nih.govsemanticscholar.org These research paths highlight the compound's role as a versatile scaffold for generating diverse molecular architectures with a range of functional properties.
Methodological Approaches in Investigating this compound
The investigation of this compound and its derivatives employs a variety of modern chemical and analytical techniques.
Synthesis and Purification: The synthesis of this compound typically involves a multi-step process. A common route starts with 2-methoxypyridine, which undergoes bromination to introduce a bromine atom at the 6-position. This is followed by nitration to add a nitro group at the 3-position, and subsequent reduction of the nitro group to an amino group to yield the final product. pipzine-chem.com Precise control of reaction conditions such as temperature, reaction time, and reagent quantities is crucial for achieving high purity and yield. pipzine-chem.com
Structural Elucidation and Characterization: A suite of spectroscopic and analytical methods is employed to confirm the structure and purity of the synthesized compounds. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS), including Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): To ascertain the molecular weight and purity of the compound. bldpharm.com
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, as demonstrated in studies of related pyridine derivatives. researchgate.net
Computational Studies: Theoretical methods, such as Density Functional Theory (DFT), are used to understand the electronic structure, reactivity, and potential reaction pathways of pyridine derivatives. mdpi.com These computational models complement experimental findings and aid in the rational design of new molecules with desired properties. mdpi.com
Detailed Research Findings
The chemical and physical properties of this compound have been well-documented through various research and chemical data repositories.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇BrN₂O | nih.gov |
| Molecular Weight | 203.04 g/mol | nih.gov |
| CAS Number | 89466-18-2 | bldpharm.com |
| Appearance | Solid | sigmaaldrich.com |
| IUPAC Name | This compound | nih.gov |
| SMILES | COC1=NC(Br)=CC=C1N | nih.gov |
| InChIKey | HSVYYOLSYNEVSP-UHFFFAOYSA-N | nih.gov |
| Storage Temperature | 2-8°C, under inert atmosphere | bldpharm.comsigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-2-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYYOLSYNEVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441399 | |
| Record name | 6-Bromo-2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-18-2 | |
| Record name | 6-Bromo-2-methoxy-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89466-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-bromo-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 6 Bromo 2 Methoxypyridin 3 Amine and Its Derivatives
Established Synthetic Routes for 6-Bromo-2-methoxypyridin-3-amine
The synthesis of this compound is well-documented, with several reliable methods being established. These routes typically involve the strategic functionalization of a pre-existing pyridine (B92270) ring.
A primary and efficient method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of di-halogenated pyridines. A common starting material is 2,6-dibromo-3-aminopyridine. nih.gov
In a typical procedure, 2,6-dibromo-3-aminopyridine is treated with sodium methoxide (B1231860). The methoxide ion selectively displaces one of the bromine atoms, a reaction driven by the electronic properties of the pyridine ring. The reaction is generally heated to ensure a reasonable reaction rate and yield. nih.gov
Reaction Conditions for Nucleophilic Aromatic Substitution
| Starting Material | Reagent | Solvent | Temperature | Duration | Product |
|---|---|---|---|---|---|
| 2,6-dibromo-3-aminopyridine | Sodium methoxide | 1,4-Dioxane | 100 °C | 18 h | This compound |
Data sourced from PubMed Central. nih.gov
This selective monosubstitution provides a direct route to the desired product, leaving the second bromine atom available for subsequent functionalization. nih.gov
Multi-step syntheses offer alternative pathways to this compound, often starting from more accessible pyridine precursors. These sequences involve a series of reactions to introduce the required functional groups (bromo, methoxy (B1213986), and amino) onto the pyridine core.
One such sequence begins with 2-Methoxypyridin-3-amine. The bromine atom is introduced in a subsequent step via electrophilic aromatic substitution. chemicalbook.com N-bromosuccinimide (NBS) is a common and effective brominating agent for this transformation. The reaction is typically performed at low temperatures to control selectivity. chemicalbook.com
Bromination of 2-Methoxypyridin-3-amine
| Starting Material | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Methoxypyridin-3-amine | N-Bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) | -30 °C | 80% |
Data sourced from ChemicalBook. chemicalbook.com
Another multi-step approach starts with 2-methoxy-6-bromopyridine. This route involves:
Nitration : Introduction of a nitro group at the 3-position using nitrating agents like a mixture of concentrated nitric and sulfuric acids. pipzine-chem.com
Reduction : The nitro group is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or using reducing agents like iron powder in an acidic medium. pipzine-chem.com
These multi-step sequences provide flexibility in synthesis, allowing for the use of different starting materials and intermediates. chemicalbook.compipzine-chem.com
Novel Synthetic Approaches and Route Optimization
Research continues to focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing pyridine derivatives.
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. For the functionalization of this compound and its analogs, transition-metal catalysis is particularly important.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to create carbon-carbon bonds. For instance, the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) is coupled with various arylboronic acids using a Tetrakis(triphenylphosphine)palladium(0) catalyst to produce a library of novel pyridine derivatives. mdpi.com This highlights a key strategy for derivatization.
Furthermore, significant progress has been made in copper-catalyzed C-N bond-forming reactions for the synthesis of 6-substituted 2-bromopyridines from 2,6-dibromopyridine. researchgate.net Microwave-assisted copper-catalyzed amination has also proven to be a practical method for producing substituted 2,6-diaminopyridines. georgiasouthern.edu
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves optimizing reaction conditions and developing cleaner methodologies.
One key aspect is the development of metal-free reactions, which avoid the use of potentially toxic and expensive heavy metal catalysts. A metal-free method for synthesizing 6-substituted 2-bromopyridines has been reported, offering a more sustainable alternative to conventional cross-coupling strategies. researchgate.net Route optimization, which focuses on maximizing yield and minimizing byproducts through careful selection of solvents, reagents, and reaction temperatures, is another core green chemistry principle demonstrated in the established synthetic routes. nih.govchemicalbook.compharm.or.jp For example, achieving high yields, such as the 80% yield in the bromination of 2-methoxypyridin-3-amine, enhances atom economy and reduces chemical waste. chemicalbook.com
Synthesis of Advanced Intermediates and Functionalized Analogs of this compound
This compound is a valuable intermediate for constructing more complex, functionalized molecules with potential biological activity.
It has been used as a key building block in the synthesis of novel methoxypyridine-derived gamma-secretase modulators (GSMs), which are of interest in Alzheimer's disease research. nih.gov The bromo- and amino- groups on the pyridine ring serve as handles for further chemical modifications, allowing for the assembly of the final complex structures. nih.gov
The synthesis of imidazo[4,5-b]pyridine derivatives, which are known to have a range of pharmacological activities, can also utilize intermediates derived from functionalized bromopyridines. researchgate.net For example, 6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine can be synthesized and subsequently functionalized. researchgate.net
Furthermore, the Suzuki cross-coupling reaction provides a powerful tool for creating a diverse range of analogs. By reacting the bromo-pyridine core with different arylboronic acids, a variety of biaryl compounds can be synthesized, as demonstrated with the analogous 5-bromo-2-methylpyridin-3-amine. mdpi.com
Examples of Synthesized Analogs via Suzuki Coupling
| Starting Amine | Boronic Acid Partner | Catalyst | Product |
|---|---|---|---|
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | 2-methyl-5-phenylpyridin-3-amine |
| 5-bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | 5-(4-fluorophenyl)-2-methylpyridin-3-amine |
| 5-bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | 5-(4-chlorophenyl)-2-methylpyridin-3-amine |
| 5-bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | 2-methyl-5-(p-tolyl)pyridin-3-amine |
Data sourced from MDPI. mdpi.com
Strategies for Incorporating Diverse Aromatic and Heteroaromatic Groups via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the direct linkage of aromatic and heteroaromatic moieties to the this compound core. The bromine atom at the C6 position is particularly amenable to these transformations.
Suzuki-Miyaura Coupling: This reaction provides an effective method for creating C-C bonds by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid. beilstein-journals.orgnih.govnih.govresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. beilstein-journals.org For instance, the coupling of a bromopyridine with an arylboronic acid is typically carried out in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base such as K₃PO₄ or Cs₂CO₃, and a solvent system like aqueous DME or toluene (B28343). beilstein-journals.orgresearchgate.net The choice of solvent can be critical, with anhydrous conditions in toluene often favoring electron-rich boronic acids, while aqueous DME is suitable for electron-poor arylboronic acids. researchgate.net
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines, forming a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org This method has largely superseded harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic system typically involves a palladium precatalyst, a phosphine ligand (often bulky and electron-rich), and a base. nih.govresearchgate.net For the amination of bromobenzene, which serves as a model for this compound, systems like XPhos/t-BuONa in toluene have proven effective for coupling with various secondary amines. nih.gov The reaction can be sensitive to the choice of ligand, base, and solvent, requiring careful optimization for specific substrates. nih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a direct method for vinylation. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, in the presence of a base like triethylamine. wikipedia.org While highly effective for many substrates, the regioselectivity and stereoselectivity of the Heck reaction can be influenced by the specific alkene and reaction conditions. researchgate.net
Sonogashira Coupling: This reaction is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes. researchgate.netorganic-chemistry.orgscirp.orgd-nb.info The classic Sonogashira protocol employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base in a suitable solvent. organic-chemistry.orgscirp.org Copper-free versions have also been developed to avoid potential issues with copper contamination. organic-chemistry.org The reaction is known for its mild conditions and has been successfully applied to a variety of heterocyclic systems. scirp.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org While it is a versatile C-C bond-forming reaction with a broad scope, the toxicity of the organotin reagents is a significant drawback. wikipedia.org
Below is a table summarizing typical conditions for these cross-coupling reactions, which can be adapted for this compound.
| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, Buchwald ligands | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene, DME/H₂O, Dioxane | Room Temp. to Reflux |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | XPhos, RuPhos, BINAP, dppp | NaOtBu, LiHMDS, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | Room Temp. to Reflux |
| Heck Reaction | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, NaOAc, K₂CO₃ | DMF, Acetonitrile (B52724), Toluene | Room Temp. to 140°C |
| Sonogashira Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Et₃N, i-Pr₂NH | DMF, THF, Toluene | Room Temp. to 100°C |
| Stille Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃ | (Not always required) | Toluene, DMF, THF | Room Temp. to Reflux |
Regioselective Functionalization Techniques in Pyridine Synthesis
The inherent reactivity patterns of the pyridine ring, influenced by the electronic properties of its substituents, can be exploited to achieve regioselective functionalization. In the case of this compound, the interplay between the bromo, methoxy, and amino groups dictates the outcome of further synthetic transformations.
Directed ortho-Metalation (DoM): This powerful technique allows for the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgnih.govuwindsor.caharvard.edu The resulting aryllithium intermediate can then be trapped by a variety of electrophiles. ingentaconnect.com The methoxy group (-OMe) and the amino group (-NH₂) are both known DMGs, with their directing ability influencing the site of metalation. nih.gov In principle, for this compound, the methoxy group could direct lithiation to the C3 position, while the amino group could also direct to the C4 position. However, the presence of the bromine atom at C6 and the existing substituents create a complex electronic and steric environment. The relative directing strength of these groups and the reaction conditions will ultimately determine the regioselectivity. It is established that the directing ability of different groups follows a general hierarchy, and competition experiments are often necessary to determine the outcome in polysubstituted systems. harvard.edu
In substituted pyridines, the position of lithiation can be highly selective. For example, in 4-methoxypyridine, lithiation occurs selectively at the C3 position. researchgate.netarkat-usa.org For 2-bromo-4-methoxypyridine, treatment with lithium tetramethylpiperidide (LTMP) leads to deprotonation at the C3 position. arkat-usa.org These examples highlight the strong directing effect of the methoxy group.
Halogen-Metal Exchange: In addition to C-H activation, the bromine atom at the C6 position can undergo halogen-metal exchange with organolithium or magnesium reagents. This provides an alternative route to a nucleophilic pyridine species that can react with electrophiles. For instance, a bromine-magnesium exchange on a dibromopyridine derivative using iso-PrMgCl·LiCl has been shown to proceed with high regioselectivity, allowing for subsequent functionalization. rsc.org
The regioselectivity of electrophilic aromatic substitution is also a key consideration. The amino and methoxy groups are activating, ortho-, para-directing groups, while the bromine is a deactivating, ortho-, para-director. researchgate.net The combined influence of these groups will direct incoming electrophiles to specific positions on the pyridine ring.
The table below outlines the expected regiochemical outcomes of functionalization on the this compound scaffold based on established principles.
| Functionalization Technique | Reagents | Potential Site of Functionalization | Directing Group(s) | Notes |
| Directed ortho-Metalation (DoM) | n-BuLi, s-BuLi, LTMP | C4 | -NH₂ (primary director), -OMe (secondary director) | The amino group is generally a stronger directing group than the methoxy group. |
| Halogen-Metal Exchange | n-BuLi, t-BuLi, i-PrMgCl·LiCl | C6 | - | The bromo-substituent is replaced by a metal, creating a nucleophilic site. |
| Electrophilic Aromatic Substitution | E⁺ (e.g., NO₂⁺, Br⁺) | C5 | -NH₂, -OMe (activating, o,p-directing); -Br (deactivating, o,p-directing) | The C5 position is ortho to the amino group and para to the methoxy group, making it the most likely site for electrophilic attack. |
Chemical Reactivity and Functionalization of 6 Bromo 2 Methoxypyridin 3 Amine
Reactivity Profiles of the Bromo Substituent
The bromine atom at the C-6 position is the most common site for carbon-carbon and carbon-nitrogen bond formation, primarily through transition metal-catalyzed reactions. Its reactivity is a cornerstone of the synthetic utility of this compound.
The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new C-C bonds. wikipedia.org The Suzuki and Negishi reactions are prominent examples.
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used due to its tolerance of a broad range of functional groups and the general stability and low toxicity of the boronic acid reagents. harvard.edu For substrates like 6-bromo-2-methoxypyridin-3-amine, the primary amino group can sometimes interfere with the catalytic cycle. nih.gov To circumvent this, the amino group is often protected, for example, as an acetamide, prior to the coupling reaction. A study on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated successful Suzuki couplings with various arylboronic acids after N-acetylation, using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a dioxane/water solvent system. nih.gov
Table 1: Exemplary Suzuki Cross-Coupling Reactions of an N-Acetylated Aminopyridine Analog
| Entry | Arylboronic Acid | Catalyst/Base | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(2-methyl-5-phenylpyridin-3-yl)acetamide | 85 | nih.gov |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(2-methyl-5-(p-tolyl)pyridin-3-yl)acetamide | 82 | nih.gov |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide | 80 | nih.gov |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide | 75 | nih.gov |
Data is based on the analogous compound N-(5-bromo-2-methylpyridin-3-yl)acetamide.
The Negishi coupling utilizes an organozinc reagent as the coupling partner with the aryl halide. wikipedia.org This reaction is known for its high efficiency and functional group tolerance, often proceeding under mild conditions. wikipedia.orgorgsyn.org Palladium or nickel complexes are typically used as catalysts. wikipedia.org The Negishi reaction is particularly effective for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. nih.gov While direct examples with this compound are not prevalent in cited literature, the methodology is broadly applicable to halopyridines, coupling them with alkyl-, aryl-, and heteroaryl-zinc reagents. orgsyn.orgchemrxiv.org
Direct displacement of the bromine atom by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism is less common for this substrate compared to palladium-catalyzed methods. The feasibility of an SNAr reaction on an aromatic ring depends heavily on the electronic properties of the ring. The reaction is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgnih.govmasterorganicchemistry.com
In pyridines, the ring nitrogen itself acts as an electron-withdrawing group, activating the ortho (C2/C6) and para (C4) positions to nucleophilic attack. wikipedia.orgyoutube.com The bromine in this compound is at an activated position (C6). However, the presence of the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups on the ring increases electron density, making the ring less electrophilic and thus less susceptible to nucleophilic attack compared to pyridines bearing electron-withdrawing substituents. youtube.com Consequently, forcing conditions would likely be required, and palladium-catalyzed cross-coupling reactions remain the dominant and more efficient method for functionalizing the C-Br bond.
Reactivity of the Amino Group
The primary amino group at the C-3 position is a versatile nucleophilic center, readily undergoing various derivatization reactions.
The nucleophilic amino group can be easily functionalized through reactions such as acylation. N-formylation, the introduction of a formyl group (-CHO), is a common transformation. This can be achieved using various reagents, such as formic acid, often with a coupling agent or under catalytic conditions. nih.gov An efficient, solvent-free method for N-formylation of a wide range of amines uses a catalytic amount of iodine with formic acid. organic-chemistry.org Such formamides are valuable intermediates in many pharmacological and industrial syntheses. rsc.org
Another critical derivatization is N-acylation to form amides, which can serve as a protecting group strategy. For instance, reacting the amine with acetic anhydride (B1165640) yields the corresponding acetamide. This protection is often employed to prevent the free amine from interfering with subsequent reactions, such as the aforementioned palladium-catalyzed couplings. nih.gov Similarly, protection with a Boc group (di-tert-butyl dicarbonate) is a standard procedure for aminopyridines. nih.gov
Table 2: Common Derivatization Reactions of the Amino Group
| Reaction Type | Reagent(s) | Product Functional Group | Purpose |
| N-Formylation | Formic acid / Catalyst | N-Formamide | Synthetic Intermediate |
| N-Acetylation | Acetic Anhydride | N-Acetamide | Protection, Synthetic Intermediate |
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc Carbamate | Protection |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | C-N Bond Formation |
The primary amino group readily undergoes condensation with aldehydes or ketones to form imines, also known as Schiff bases (-N=CHR). ijarsct.co.inbibliomed.org This reaction is typically carried out by refluxing the amine and the carbonyl compound in an appropriate solvent.
Schiff bases derived from aminopyridines are particularly significant in coordination chemistry. ijarsct.co.in The imine nitrogen and the pyridine (B92270) ring nitrogen can act as coordination sites, allowing the Schiff base to function as a bidentate or polydentate ligand for various transition metals. researchgate.netnih.gov The resulting metal complexes have diverse applications, including in catalysis and as therapeutic agents. ijarsct.co.inresearchgate.net For example, Schiff bases formed from 3-aminopyridine (B143674) derivatives can coordinate with metals like Co(II), Ni(II), and Cu(II) to form stable complexes with defined geometries. researchgate.net
Reactivity of the Methoxy Group
The methoxy group at the C-2 position is generally the most stable and least reactive functional group on the molecule under typical synthetic conditions. However, under harsh conditions, it can undergo O-demethylation. This reaction involves the cleavage of the methyl-oxygen bond to yield the corresponding 2-hydroxypyridine, which exists in equilibrium with its tautomeric form, 2-pyridone.
This transformation typically requires strong reagents that can function as potent Lewis acids or proton acids. Common reagents for ether cleavage include boron tribromide (BBr₃), which is a very strong Lewis acid, and concentrated hydrobromic acid (HBr) at high temperatures. chem-station.com The reaction with HBr proceeds by protonation of the ether oxygen, followed by nucleophilic attack on the methyl group by the bromide ion. chem-station.comwikipedia.org Due to the harsh conditions required, this demethylation is usually planned at an early stage in a synthetic sequence to avoid decomposition of more sensitive functional groups.
Cleavage and Transformation Studies
The bromine and methoxy groups on the pyridine ring are susceptible to cleavage and transformation under various reaction conditions, allowing for further diversification of the molecule. The carbon-bromine bond can be targeted in cross-coupling reactions, a cornerstone of modern synthetic chemistry. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 6-position.
The methoxy group, while generally more stable, can be cleaved to reveal a hydroxypyridine derivative. This transformation is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting hydroxyl group can then be used in a variety of other functionalization reactions.
Influence on Pyridine Ring Reactivity and Electron Density
The reactivity of the pyridine ring in this compound is significantly influenced by its substituents. The pyridine nitrogen atom inherently makes the ring electron-deficient, a characteristic that is further modulated by the attached functional groups. libretexts.orguoanbar.edu.iq
The methoxy group at the 2-position and the amino group at the 3-position are both electron-donating groups. The methoxy group donates electron density through resonance, which can increase the electron density on the pyridine ring, particularly at the ortho and para positions. scribd.com The amino group also contributes electron density via resonance.
Conversely, the bromine atom at the 6-position is an electron-withdrawing group through its inductive effect (-I effect), which decreases the electron density of the ring. scribd.com The interplay of these opposing electronic effects—donation from the methoxy and amino groups and withdrawal by the bromine and the ring nitrogen—creates a unique reactivity profile. nih.govresearchgate.net This electronic push-pull system can influence the regioselectivity of further substitution reactions on the pyridine ring.
Pyridine Ring Functionalization and Transformations
The substituted pyridine core of this compound is a versatile scaffold for the construction of more complex molecular architectures, including fused heterocyclic systems. ias.ac.inbohrium.com
Direct C-H Functionalization Strategies
Direct C-H functionalization represents an efficient and atom-economical approach to modifying organic molecules. nih.gov In the context of this compound, the pyridine ring possesses C-H bonds that could potentially be targeted for direct functionalization. Given the electronic nature of the substituted pyridine, with electron-rich and electron-poor regions, regioselective C-H activation could be achieved using appropriate transition metal catalysts. Research in this area is ongoing and aims to develop methods for the selective introduction of new functional groups without the need for pre-functionalized starting materials.
Cyclization Reactions and Ring Transformations to Form Fused Heterocycles
The presence of the amino group ortho to the methoxy group and meta to the bromo group provides a handle for various cyclization reactions to construct fused heterocyclic systems. ias.ac.inbohrium.com These fused systems are of significant interest in medicinal chemistry and materials science.
For example, the amino group can act as a nucleophile in reactions with bifunctional electrophiles, leading to the formation of a new ring fused to the pyridine core. One potential transformation involves the diazotization of the amino group, which can then undergo intramolecular cyclization. researchgate.net
Another strategy involves the reaction of the amino group with a suitable reagent to build a five- or six-membered ring. For instance, reaction with a β-ketoester could lead to the formation of a fused pyridopyrimidine ring system. Similarly, reaction with an α-haloketone followed by intramolecular cyclization could yield a fused imidazopyridine derivative.
The following table summarizes some potential cyclization reactions:
| Reactant | Reaction Type | Fused Heterocycle Product |
|---|---|---|
| β-ketoester | Condensation/Cyclization | Pyridopyrimidine |
| α-haloketone | Alkylation/Cyclization | Imidazopyridine |
| Dicarbonyl compound | Condensation | Fused Diazepine |
Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2 Methoxypyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei. For 6-Bromo-2-methoxypyridin-3-amine, ¹H and ¹³C NMR spectroscopy are crucial for confirming its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyridine (B92270) ring will appear as doublets in the aromatic region of the spectrum, with their coupling constants providing information about their relative positions. The methoxy (B1213986) group protons will present as a singlet, typically in the upfield region, while the protons of the amino group will also produce a characteristic signal.
A reported ¹H NMR spectrum in CDCl₃ shows the following signals: a multiplet at δ 3.64-3.84 ppm corresponding to the two amine protons (NH₂), a singlet at δ 3.98 ppm for the three methoxy protons (OCH₃), a doublet of doublets at δ 6.78 ppm (J = 7.9, 1.0 Hz) for the proton at position 5 of the pyridine ring, and a doublet at δ 6.87 ppm (J = 7.9 Hz) for the proton at position 4. chemicalbook.com
Interactive Data Table: ¹H NMR Data for this compound in CDCl₃ chemicalbook.com
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 3.64-3.84 | m | 2H | -NH₂ |
| 3.98 | s | 3H | -OCH₃ |
| 6.78 | dd | 1H | H-5 |
| 6.87 | d | 1H | H-4 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. Electrospray ionization (ESI-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the analysis of polar molecules like this compound. researchgate.netbldpharm.com
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks (M⁺ and M+2) of almost equal intensity.
Predicted Mass Spectrometric Data: Computational tools can predict the accurate mass for different ionized forms of the molecule. uni.lu
Interactive Data Table: Predicted m/z for Adducts of this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 202.98146 |
| [M+Na]⁺ | 224.96340 |
| [M-H]⁻ | 200.96690 |
| [M+NH₄]⁺ | 220.00800 |
| [M+K]⁺ | 240.93734 |
Experimental mass spectrometry confirmed the molecular weight with a peak at m/z 203 [M+H]⁺. chemicalbook.com The fragmentation pattern in MS/MS experiments would likely involve the loss of the methoxy group, the amino group, or the bromine atom, providing further structural confirmation.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3500-3300 cm⁻¹ region), C-H stretching of the aromatic ring and the methoxy group (around 3100-2800 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1600-1400 cm⁻¹ region), and C-O stretching of the methoxy group (around 1250 cm⁻¹). The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. The infrared spectra of aromatic amines show characteristic N-H stretching vibrations that are often more intense than those of aliphatic amines. wpmucdn.com
FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the symmetric stretching of the pyridine ring. The combination of FT-IR and FT-Raman data allows for a more complete vibrational assignment. researchgate.netcdnsciencepub.com
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies
Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and provides information about the extent of conjugation. The UV-Vis spectrum of this compound will be influenced by the electronic nature of the pyridine ring and its substituents.
The pyridine ring itself exhibits π → π* and n → π* transitions. The presence of the amino and methoxy groups, which are electron-donating, and the bromine atom, which is electron-withdrawing, will cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). The electron-donating groups are expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions. Studies on substituted pyridines have shown that the position and nature of the substituents significantly affect the electronic absorption spectra. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen.
While no crystal structure for this compound is currently available in the Cambridge Structural Database, studies on similar substituted pyridines have revealed detailed structural information. researchgate.netresearchgate.netacs.org Obtaining suitable crystals of the target compound would be a key step in fully elucidating its solid-state architecture.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC)
Chromatographic techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities. bldpharm.com
A reversed-phase HPLC or UPLC method would likely be suitable for this compound, using a C18 column as the stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be dependent on its polarity and the specific chromatographic conditions. The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected by a UV detector or a mass spectrometer. The development of such methods is crucial for ensuring the quality of the compound for any subsequent use. nih.govnih.gov
Computational and Theoretical Investigations of 6 Bromo 2 Methoxypyridin 3 Amine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods are employed to investigate the electronic structure and properties of molecules by focusing on the electron density rather than the complex many-electron wave function. For 6-Bromo-2-methoxypyridin-3-amine, DFT studies can elucidate its geometric and electronic features, providing a foundational understanding of its chemical nature.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms—the structure that corresponds to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached.
DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are well-suited for this purpose. youtube.com The geometry optimization would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the C-Br, C-O, C-N, and C-C bond lengths within the pyridine (B92270) ring would be determined, as well as the orientation of the methoxy (B1213986) and amine substituents relative to the ring.
Conformational analysis is particularly important for the methoxy group (-OCH3), which can rotate around the C-O bond. DFT calculations can map the potential energy surface as a function of the corresponding dihedral angle, identifying the most stable conformer(s). It is expected that the orientation of the methoxy group will be influenced by steric interactions with the adjacent bromo and amino groups, as well as electronic effects. Similarly, the pyramidalization of the amino group (-NH2) and its orientation relative to the pyridine ring would be established. Studies on similar substituted pyridines have shown that the positions of substituents significantly influence the final geometry. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity.
For this compound, the HOMO is expected to be primarily located on the electron-rich pyridine ring and the amino group, which are strong electron-donating groups. The nitrogen atom of the amino group and the π-system of the ring would likely have significant contributions to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, with a significant contribution from the electron-withdrawing bromine atom. This would indicate that the carbon atom attached to the bromine is a likely site for nucleophilic attack.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for assessing the chemical stability and reactivity of a molecule. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org DFT calculations would provide a quantitative value for this energy gap, allowing for comparisons with other related molecules. In studies of aminopyridines, the position of the amino group has been shown to significantly affect the HOMO-LUMO gap and thus the molecule's reactivity. ijret.org
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Orbital | Predicted Primary Location | Implied Reactivity |
| HOMO | Amino group and electron-rich centers of the pyridine ring | Susceptible to electrophilic attack |
| LUMO | Pyridine ring, with significant contribution from the C-Br bond | Susceptible to nucleophilic attack |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. nih.gov This technique is highly effective for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and thus susceptible to nucleophilic attack. ijret.org
For this compound, the MEP map is expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring and the lone pair of the amino group, highlighting these as primary sites for protonation and interaction with electrophiles. The methoxy group's oxygen atom would also contribute to a negative potential region. In contrast, the hydrogen atoms of the amino group and the area around the bromine atom are expected to exhibit a positive electrostatic potential, indicating their susceptibility to interaction with nucleophiles. Comparative MEP analyses of substituted pyridines have demonstrated that the nature and position of substituents dramatically alter the potential distribution and, consequently, the reactivity of the nitrogen heteroatom. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The predicted chemical shifts for the protons and carbons in this compound would aid in the assignment of experimental NMR spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the N-H stretching of the amino group, C-O stretching of the methoxy group, and vibrations of the pyridine ring. youtube.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption wavelengths (λmax) and oscillator strengths can provide insights into the electronic structure and the nature of the transitions (e.g., π→π* or n→π*) in this compound.
Quantum Chemical Calculations for Electronic Properties
Beyond DFT, other quantum chemical methods can be employed to further probe the electronic characteristics of this compound.
Dipole Moments and Polarizability
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is an important factor in determining intermolecular forces. Quantum chemical calculations can determine the polarizability tensor of this compound, providing insight into its non-covalent interactions. Studies on aminopyridines have shown that these molecules tend to be highly polarizable. ijret.org
Nonlinear Optical Properties (NLO)
Nonlinear optical (NLO) properties of materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. These properties are governed by the molecular hyperpolarizability, which can be predicted through computational quantum mechanical methods. For organic molecules, the arrangement of electron-donating and electron-accepting groups connected by a π-conjugated system is a key determinant of NLO response.
Despite the theoretical potential of this compound, which contains an electron-donating amine group and a methoxy group alongside an electron-withdrawing bromine atom on a pyridine ring, dedicated studies on its NLO properties are not available in the current body of scientific literature. Consequently, there is no published data regarding its first or second-order hyperpolarizability, nor any computational analysis of its NLO characteristics.
Molecular Dynamics and Docking Studies for Biological Interactions
Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to predict the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods are fundamental in drug discovery and development for elucidating binding modes, affinities, and the dynamic behavior of ligand-receptor complexes.
A thorough search of existing research indicates that this compound has not been the specific subject of molecular dynamics or docking studies. While the broader class of aminopyridines has been investigated for various biological activities, computational studies focusing on the interaction of this particular bromo- and methoxy-substituted aminopyridine with specific biological targets have not been reported. Therefore, there are no available data tables or detailed findings on its binding energies, interaction profiles with specific proteins, or its dynamic behavior in a simulated biological environment.
Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that correlate the chemical structure of a series of compounds with their biological activity. These models rely on the calculation of molecular descriptors that quantify various physicochemical properties of the molecules.
There are currently no published SAR or QSAR studies that specifically include this compound. Such studies typically involve the analysis of a library of analogous compounds to derive a predictive model. The absence of such research for this compound means that there are no established relationships between its structural features (as defined by computational descriptors) and any particular biological activity. As a result, no data tables of descriptors or SAR models are available for this compound.
Advanced Applications of 6 Bromo 2 Methoxypyridin 3 Amine in Scientific Research
Medicinal Chemistry Research and Drug Discovery
The primary application of 6-Bromo-2-methoxypyridin-3-amine lies in its role as a key intermediate in the synthesis of novel therapeutic agents. Its structural features are pivotal in constructing molecular scaffolds that can interact with various biological targets with high specificity and affinity.
As a Key Building Block for Bioactive Molecules
This compound serves as a crucial starting material or intermediate in the multi-step synthesis of various bioactive molecules. The presence of the amine, bromo, and methoxy (B1213986) groups on the pyridine (B92270) ring allows for a diverse range of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and amide bond formations. These reactions are fundamental in assembling the complex architectures of modern drug candidates.
For instance, the compound has been utilized as a key precursor in the synthesis of novel heterocyclic systems with potential pharmacological activities. The strategic placement of its functional groups guides the regioselectivity of subsequent reactions, ensuring the precise construction of the target molecule. A notable example is its use in the preparation of methoxypyridine-derived gamma-secretase modulators, where it forms a core component of the final tetracyclic structure. nih.gov
Research into Enzyme Inhibition and Receptor Binding Mechanisms
The derivatives of this compound are instrumental in studying the mechanisms of enzyme inhibition and receptor binding. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can elucidate the structure-activity relationships (SAR) that govern molecular recognition at the active site of an enzyme or the binding pocket of a receptor.
The development of the aforementioned GSMs is a prime example of this application. By synthesizing a focused series of aminothiazole B-ring derivatives, where the methoxypyridine moiety from this compound was a key component, researchers were able to probe the hydrophobic pocket of the gamma-secretase enzyme. google.com This led to the discovery that the methoxypyridine substitution resulted in a nearly three-fold improvement in activity compared to the parent compound, highlighting a critical interaction that facilitates modulator activity. google.com Such studies are fundamental to the rational design of more potent and selective drugs.
Exploration in Neurological Disorder Therapeutics
Beyond Alzheimer's disease, the scaffold provided by this compound is being explored for therapeutic and diagnostic applications in other neurological disorders, such as Parkinson's disease. Parkinson's disease is characterized by the aggregation of the protein α-synuclein. nih.gov
Recent research has focused on developing positron emission tomography (PET) tracers for imaging these α-synuclein aggregates in the brain. A series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been designed and synthesized for this purpose. nih.govsynquestlabs.com Although not directly synthesized from the bromo-variant, these compounds highlight the importance of the 6-methoxypyridin-3-amine core structure for achieving high binding affinity and selectivity for α-synuclein fibrils. nih.govsynquestlabs.com This research opens up avenues for developing diagnostic tools and potentially new therapies for Parkinson's and other synucleinopathies. The amine group on the pyridine ring is a key handle for attaching the quinoline (B57606) moiety and other functionalities to tune the properties of the imaging agent.
Investigation in Anticancer and Antimicrobial Agent Development
The versatile nature of the this compound structure also lends itself to the development of novel anticancer and antimicrobial agents. The pyridine ring is a common feature in many clinically approved drugs, and the presence of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule, which are often desirable properties for drug candidates. pipzine-chem.com
In the realm of antimicrobial research, a new Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, was synthesized by condensing 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde. This ligand and its cobalt(II) and copper(II) metal complexes have demonstrated notable antimicrobial activity against various bacterial species. chemimpex.com Furthermore, while not a direct application of the title compound, the development of 6-bromo-quinazoline derivatives as potent anticancer agents underscores the therapeutic potential of the 6-bromo-heterocycle motif. These quinazoline (B50416) derivatives have shown significant cytotoxic activity against cancer cell lines such as MCF-7 and SW480.
| Compound Derivative | Target Application | Reported Finding |
|---|---|---|
| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its metal complexes | Antimicrobial | Showed activity against various bacterial species. chemimpex.com |
| 6-Bromo-quinazoline derivatives | Anticancer | Exhibited significant cytotoxicity against MCF-7 and SW480 cancer cell lines. |
Materials Science Research
While the predominant application of this compound is firmly rooted in medicinal chemistry, there are indications of its potential utility in materials science. However, it is important to note that, at present, the body of peer-reviewed research in this area is limited compared to its pharmaceutical applications.
Some chemical suppliers suggest that this compound can be used in the development of new materials, particularly in the creation of polymers with specific properties for use in coatings and adhesives. The rationale is that the amine and bromo functional groups can serve as reactive sites for polymerization or for grafting onto other polymer backbones. Another supplier speculates that due to its structure, it could be a synthetic intermediate for functional materials used in organic light-emitting diodes (OLEDs) and solar cells. The conjugated system of the pyridine ring, when incorporated into a larger polymer, could impart desirable optoelectronic properties.
Despite these claims, there is a scarcity of published academic or patent literature that provides concrete examples or detailed studies of this compound being used in these material science applications. Therefore, while its potential in this field is plausible, further research and development are needed to fully realize and document these applications.
Role in Polymer Synthesis and Modification
While direct studies detailing the use of this compound as a monomer in polymerization are not extensively documented, the fundamental reactivity of its functional groups suggests its potential in polymer chemistry. Amine-containing compounds are widely utilized as monomers for the synthesis of various polymers. researchgate.net The primary amine group in this compound can participate in polymerization reactions, for instance, with compounds like sulfur monochloride to form poly[N,N-(phenylamino)disulfides]. acs.org
Furthermore, the structure of this compound is analogous to pyridine-amine ligands that are used to create nickel catalyst precursors for ethylene (B1197577) polymerization. figshare.com The substitution pattern on the pyridine ring can influence the activity and the properties of the resulting polyethylene. figshare.com The presence of the bromo and methoxy groups on the pyridine ring of this compound could, therefore, be exploited to tailor the properties of polymers. Additionally, polymers containing amine groups can undergo post-polymerization modification, and the reactive sites on this compound make it a candidate for such chemical transformations. researchgate.net
Application in Organic Electronics (e.g., OLED materials)
The field of organic electronics has seen a surge in the use of pyridine and its derivatives for creating efficient organic light-emitting diodes (OLEDs) and other optoelectronic devices. Pyridine-based compounds are recognized for their excellent electron-transporting properties, which are crucial for enhancing the efficiency and stability of OLEDs. biosynth.com The incorporation of a pyridine ring into a molecule can lead to a high triplet energy, which helps in preventing exciton (B1674681) quenching and contributes to a lower operating voltage. nih.gov
Specifically, pyridin-3-amine derivatives are investigated as components of hole-transporting materials (HTMs) for OLEDs and perovskite solar cells. nih.govresearchgate.netelsevierpure.comrsc.org The amine group acts as an electron donor, while the pyridine ring can function as an electron acceptor, creating a donor-acceptor structure that is beneficial for charge transport. The methoxy group, being an electron-donating group, and the bromo group, a halogen, can further modulate the electronic properties of the molecule. For instance, the introduction of a bromine atom into the structure of a hole-transporting material has been shown to influence carrier mobility and improve device performance in some cases. acs.org An isomer, 2-Bromo-6-methoxypyridin-3-amine, has been identified as a perovskite with a high photoluminescence quantum yield, suggesting its potential in solar cells and as a photoluminescent material in nanocrystals. biosynth.com
| Device Type | Material Class | Potential Role of this compound | Key Structural Features |
| OLEDs | Hole-Transporting Material (HTM) | Component to facilitate hole injection and transport from the anode to the emissive layer. | Pyridin-3-amine core, modifiable electronic properties via bromo and methoxy groups. |
| OLEDs | Electron-Transporting Material (ETM) | Building block for materials with good electron mobility and high triplet energy. | Pyridine ring for electron transport. |
| Perovskite Solar Cells | Additive/Interface Layer | To passivate defects and enhance charge carrier transport. | Pyridine-based structure for interaction with perovskite layer. |
Development of Metal-Organic Framework (MOF) Ligands
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The selection of the organic ligand is critical in determining the structure and properties of the resulting MOF. Amino-functionalized ligands are of particular interest for applications such as CO2 capture and catalysis. nih.gov
This compound possesses key features that make it a promising candidate for a MOF ligand. It contains a pyridine nitrogen atom and an amino group, both of which can act as coordination sites for metal ions. The presence of multiple coordination sites allows for the formation of robust and diverse framework structures. For instance, MOFs have been successfully synthesized using mixed pyridine-acylamide and carboxylate ligands to create ring-like or helical building blocks. researchgate.net The combination of the hard amine and softer pyridine nitrogen donors in this compound could lead to the formation of MOFs with interesting topologies and potentially enhanced catalytic or sorption properties. The modification of aluminum aminoterephthalate MOFs with alkylaminopyridines has been shown to create reactive self-detoxifying materials, highlighting the utility of pyridine-amine moieties in functional MOF design. acs.org
Catalysis Research
The unique electronic and steric properties of this compound make it a compound of interest in the field of catalysis, particularly in transition metal-catalyzed reactions.
As Ligands or Precursors in Transition Metal Catalysis
The pyridine and amine functionalities of this compound allow it to act as a ligand for transition metals. The catalytic hydrogenation of amides to amines, a greener alternative to stoichiometric reductions, often employs transition metal complexes with specific ligands. nih.gov The development of new ligands is crucial for advancing this field, and this compound presents a scaffold that could be explored for such catalytic systems.
Moreover, the bromo substituent on the pyridine ring makes this compound a valuable precursor for the synthesis of more complex ligands or as a substrate in cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds, and brominated pyridines are common starting materials in these reactions.
Investigation of Catalytic Reaction Mechanisms
Agrochemical Research and Development
Pyridine and its derivatives are a well-established class of compounds in agrochemical research, with many exhibiting insecticidal, fungicidal, and herbicidal properties. nih.govnih.govacs.orgbibliomed.orgaun.edu.egresearchgate.netnih.govnih.govmdpi.comnih.gov The structural features of this compound make it a scaffold of interest for the development of new agrochemicals. For instance, various pyridine derivatives have been synthesized and tested for their insecticidal activity against pests like Aphis craccivora. nih.govacs.org The presence of a pyridine ring and specific substituents is often correlated with toxicity to insects. nih.gov
In the area of fungicides, derivatives of 2-aminopyridine (B139424) have shown activity against various agricultural fungi. mdpi.com Similarly, pyrimidine (B1678525) derivatives containing an amide moiety have been synthesized and shown to have significant antifungal activity. nih.gov The combination of the pyridine core with bromo and methoxy substituents in this compound could lead to novel compounds with potent fungicidal properties. nih.gov
A European patent discloses the use of this compound as a reactant in the synthesis of quinoline derivatives with antibacterial activity, specifically for the treatment of tuberculosis, indicating its utility as a building block for biologically active molecules. epo.org
| Agrochemical Class | Target Pest/Disease | Relevant Research on Related Compounds |
| Insecticides | Aphis craccivora (Cowpea aphid) | Pyridine derivatives show significant insecticidal bioactivity. nih.govacs.org |
| Fungicides | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea | Pyrimidine derivatives with amide moieties exhibit high antifungal activity. nih.gov |
| Herbicides | Various weeds | Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to have herbicidal activity. nih.gov |
Contributions to Novel Pesticide and Herbicide Formulations
The structural motif of a substituted pyridine, as found in this compound, is a key component in a variety of biologically active compounds, including modern pesticides and herbicides. The presence of the methoxy group and the bromine atom can influence the molecule's solubility, stability, and interaction with biological targets, making it a valuable intermediate in the synthesis of new agrochemicals. nih.gov Research has demonstrated that derivatives of pyridinamine are utilized in creating compounds with significant insecticidal and herbicidal properties. nih.gov
In the realm of insecticides, this compound serves as a precursor for the synthesis of novel N-pyridylpyrazole amides and meta-diamide compounds. researchgate.netmdpi.com These classes of insecticides have shown considerable efficacy against a range of agricultural pests. For instance, novel amide compounds containing N-pyridylpyrazole moieties have demonstrated significant insecticidal activities against pests such as the oriental armyworm (Mythimna separata), the diamondback moth (Plutella xylostella), and the beet armyworm (Spodoptera exigua). mdpi.com The insecticidal action of some of these compounds is attributed to their ability to act as ryanodine (B192298) receptor (RyR) modulators, leading to the uncontrolled release of calcium and subsequent paralysis and death of the insect.
Furthermore, the design of novel meta-diamide insecticides containing a methoxy group has yielded compounds with potent insecticidal activity. researchgate.net One such derivative, N-(3-((2-bromopropane-4-(perfluoropropan-2-yl))-6-(trifluoromethyl)phenyl)methoxyphenyl)-N-(cyclopropylmethyl)-6-fluoronicotinamide, exhibited a 97.67% mortality rate against Plutella xylostella at a concentration of 1 mg L-1. researchgate.netscielo.br
The following table summarizes the insecticidal activity of a novel amide containing an N-pyridylpyrazole moiety, which is structurally related to derivatives of this compound.
Table 1: Insecticidal Activity of a Novel N-Pyridylpyrazole Amide (Compound 7l)
| Target Pest | Concentration | Mortality Rate (%) |
| Oriental Armyworm (M. separata) | 10 µg·mL⁻¹ | 80 |
In the field of herbicides, pyridyl derivatives have been investigated for their ability to inhibit essential plant enzymes. For example, certain pyridyl derivatives of aminomethylene-bisphosphonic acid have been identified as potent inhibitors of plant glutamine synthetase, a key enzyme in nitrogen metabolism. nih.gov This inhibition leads to a disruption of plant growth, demonstrating the herbicidal potential of this class of compounds. Additionally, novel pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from precursors like this compound, have shown promising herbicidal activity, particularly against monocotyledonous weeds like bentgrass. mdpi.com
Proteomics Research
Proteomics, the large-scale study of proteins, often requires specific chemical tools to isolate and identify proteins and their modifications. One area of interest is the enrichment and analysis of peptides containing specific amino acid residues, such as cysteine.
Toxicological and Environmental Impact Research of 6 Bromo 2 Methoxypyridin 3 Amine
Research into Mechanisms of Toxicity and Cellular Interactions
Comprehensive studies on the specific mechanisms of toxicity and detailed cellular interactions of 6-Bromo-2-methoxypyridin-3-amine, including full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are not extensively available in the public domain. However, hazard classifications provide a foundational understanding of its potential toxicological effects.
According to aggregated data from multiple suppliers provided to the European Chemicals Agency (ECHA), this compound is classified with specific hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.govechemi.com These classifications point towards its potential for local irritation upon contact.
The primary hazard information available is summarized in the following table:
| Hazard Class | GHS Hazard Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | nih.govechemi.com |
| Eye Irritation | H319 | Causes serious eye irritation | nih.govechemi.com |
| Specific target organ toxicity – single exposure | H335 | May cause respiratory irritation | nih.govechemi.com |
These classifications suggest that the compound's primary toxicological concern, based on current data, is its irritant properties to the skin, eyes, and respiratory system. The molecular structure, containing a bromine atom and an amine group on a pyridine (B92270) ring, is common in various biologically active molecules, but specific cellular targets for this compound have not been fully elucidated. pipzine-chem.com The lack of detailed ADMET studies means that its metabolic pathways, potential for bioaccumulation, and specific molecular targets remain areas for further investigation.
Environmental Fate and Degradation Studies
Specific research on the environmental fate and degradation pathways of this compound is limited. However, general principles governing the environmental behavior of related chemical classes, such as brominated aromatic compounds and pyridine derivatives, can offer some insights.
Organobromine compounds can be persistent in the environment and may have the potential for bioaccumulation. acsgcipr.org The biodegradation of brominated compounds is known to occur, often through processes such as debromination under anaerobic conditions. nih.gov However, the degradation of pyridine and its derivatives can be complex and often requires specific microbial communities. nih.gov Studies on other brominated flame retardants have shown that complete degradation can be achieved by microbial consortia, sometimes requiring an additional carbon source to facilitate the process. mdpi.com
The environmental fate of this compound would be influenced by factors such as soil sorption, water solubility, and its susceptibility to abiotic and biotic degradation processes. Without specific experimental data, its persistence, mobility, and potential for bioaccumulation in various environmental compartments remain largely theoretical.
Research on Sustainable Handling and Waste Management Methodologies
While specific protocols for the sustainable handling and waste management of this compound have not been individually established, general best practices for handling brominated aromatic compounds and laboratory chemicals apply.
Sustainable Handling: For handling, the use of personal protective equipment (PPE) is crucial due to the compound's irritant properties. echemi.com This includes:
Eye/face protection: Safety goggles or glasses. echemi.com
Skin protection: Chemical-resistant gloves and protective clothing. echemi.com
Respiratory protection: Use in a well-ventilated area or with respiratory protection to avoid inhalation of dust or vapors. echemi.com
Storage recommendations include keeping the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation. sigmaaldrich.com
Waste Management: Waste management of this compound should follow local, state, and federal regulations for chemical waste. General approaches for minimizing the environmental impact of brominated compounds include:
Avoiding large excesses of the material in reactions. acsgcipr.org
Controlled disposal through licensed waste disposal companies.
Considering the potential for the formation of hazardous byproducts during thermal decomposition.
Research into "green chemistry" approaches for reactions involving bromination aims to reduce the environmental impact by using less hazardous reagents and minimizing waste generation. acsgcipr.org These principles could be applied to processes involving this compound to enhance sustainability.
Future Research Directions and Challenges for 6 Bromo 2 Methoxypyridin 3 Amine
Development of More Efficient and Sustainable Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the development of environmentally benign and economically viable processes. For 6-bromo-2-methoxypyridin-3-amine and its derivatives, a primary research focus will be the establishment of more efficient and sustainable synthetic routes. Current methodologies, while effective, often rely on traditional approaches that may involve harsh reaction conditions, stoichiometric reagents, and complex purification procedures.
Future synthetic strategies are expected to embrace the principles of green chemistry. This includes the exploration of:
Photocatalysis: Visible-light-driven photocatalysis offers a mild and environmentally friendly approach to forge new bonds and functionalize the pyridine (B92270) ring. acs.orgnih.govacs.org The development of novel photocatalytic systems could enable the direct and selective introduction of various functional groups onto the this compound scaffold, minimizing the need for pre-functionalized starting materials and reducing waste.
Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. uc.ptacs.orgmdpi.com The development of a continuous flow process for the synthesis of this compound and its subsequent derivatization could significantly streamline its production, making it more accessible for further research and potential commercial applications. Researchers have successfully applied flow chemistry to the synthesis of various substituted pyridines, demonstrating its feasibility for this class of compounds. vcu.edu
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. The identification or engineering of enzymes capable of catalyzing key steps in the synthesis of this compound could lead to highly sustainable and efficient manufacturing processes.
These advanced synthetic methods promise not only to reduce the environmental impact of producing this compound but also to provide more efficient access to a wider range of analogues for further investigation.
Exploration of Novel Biological Activities and Therapeutic Targets
The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. researchgate.netnih.gov The specific substitution pattern of this compound, featuring a bromine atom, a methoxy (B1213986) group, and an amine group, provides a unique electronic and steric profile that warrants thorough investigation for novel biological activities. Future research will likely focus on screening this compound and its derivatives against a diverse array of therapeutic targets.
Key areas for exploration include:
Anticancer Activity: Substituted pyridines and their derivatives have demonstrated significant potential as anticancer agents. mdpi.comresearchgate.netnih.govnih.gov The methoxy and amino groups on the pyridine ring can participate in crucial hydrogen bonding interactions with biological targets, while the bromine atom offers a site for further functionalization to enhance potency and selectivity. Future studies should involve screening against various cancer cell lines and identifying the specific molecular targets, which could include protein kinases, a class of enzymes often dysregulated in cancer. mdpi.comnih.gov
Antimicrobial and Antiviral Properties: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. Pyridine derivatives have a long history of use in this area. mdpi.com The unique electronic properties of this compound could lead to the development of novel compounds with activity against a broad spectrum of bacteria, fungi, and viruses.
Neurological Disorders: Aminopyridine derivatives, such as 4-aminopyridine, have shown efficacy in treating neurological conditions like multiple sclerosis by blocking potassium channels. nih.govnih.gov The structural features of this compound suggest that it and its derivatives could be investigated as modulators of various ion channels and receptors in the central nervous system, potentially leading to new treatments for a range of neurological disorders.
A systematic approach involving high-throughput screening, followed by detailed structure-activity relationship (SAR) studies, will be crucial in identifying promising lead compounds for further preclinical development.
Integration into Advanced Functional Materials and Nanostructures
Beyond its biological potential, the unique electronic and structural characteristics of this compound make it an attractive building block for the creation of advanced functional materials and nanostructures. The pyridine ring, with its inherent aromaticity and electron-deficient nature, can be exploited in the design of materials with tailored optical and electronic properties.
Future research in this area will likely focus on:
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are utilized in the development of materials for OLEDs. The electronic properties of this compound can be tuned through derivatization to create novel emitters or host materials for OLED devices. The presence of the bromine atom provides a convenient handle for introducing other functional groups to optimize the material's performance.
Fluorescent Probes and Sensors: The pyridine nucleus can serve as the core of fluorescent molecules. By strategically modifying the this compound scaffold, it is possible to design fluorescent probes that can selectively detect specific ions, molecules, or changes in the microenvironment.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring and the amino group can act as coordination sites for metal ions, enabling the construction of MOFs and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The bromo and methoxy substituents can be used to modulate the porosity and functionality of these materials.
The exploration of this compound in materials science is still in its early stages, offering a rich field for discovery and innovation.
Addressing Regioselectivity Challenges in Complex Derivatization
The presence of three distinct functional groups on the pyridine ring of this compound presents both opportunities and challenges for its further derivatization. A key challenge lies in achieving high regioselectivity in subsequent reactions, ensuring that functionalization occurs at the desired position.
Future research must address these regioselectivity challenges through:
Development of Selective Cross-Coupling Reactions: The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, to introduce new carbon-carbon and carbon-nitrogen bonds. nih.govorganic-chemistry.org A significant challenge will be to develop catalytic systems that selectively activate the C-Br bond without affecting other potentially reactive sites on the molecule.
Directed C-H Functionalization: Direct C-H activation and functionalization have emerged as powerful tools for the efficient modification of heterocyclic compounds. eurekaselect.com Developing methods for the regioselective C-H functionalization of the pyridine ring in this compound would provide a more atom-economical and step-efficient approach to generating diverse derivatives.
Protecting Group Strategies: The strategic use of protecting groups for the amino and potentially the methoxy functionalities will be crucial for directing the reactivity of the pyridine ring and achieving the desired regiochemical outcome in multi-step syntheses.
Overcoming these regioselectivity challenges will be paramount for the efficient and controlled synthesis of complex molecules derived from this compound, thereby expanding the scope of its applications.
Comprehensive Pharmacokinetic and Pharmacodynamic Research Methodologies
For any derivative of this compound to be considered a viable drug candidate, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential. Future research must employ a comprehensive suite of in vitro and in vivo methodologies to assess how the body affects the drug (PK) and how the drug affects the body (PD).
Key research methodologies will include:
In Vitro ADME Assays: A battery of in vitro assays will be necessary to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogues. criver.comaleralabs.comcreative-biolabs.comnih.goveurofinsdiscovery.com These assays include measurements of solubility, permeability (e.g., using Caco-2 cell monolayers), plasma protein binding, metabolic stability in liver microsomes and hepatocytes, and inhibition of cytochrome P450 enzymes.
In Vivo Pharmacokinetic Studies: Promising compounds identified from in vitro screening will need to be evaluated in animal models to determine key PK parameters such as bioavailability, clearance, volume of distribution, and half-life. nih.govresearchgate.net These studies are critical for establishing a dosing regimen for subsequent efficacy studies.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK modeling is a computational approach that simulates the ADME processes in the body. By integrating in vitro data and physicochemical properties, PBPK models can predict the pharmacokinetic behavior of compounds in humans, aiding in the design of clinical trials.
A thorough understanding of the PK/PD relationship is crucial for optimizing the therapeutic potential of any new drug candidate derived from this scaffold.
Advanced Mechanistic Investigations via Integrated In Silico and Experimental Approaches
A deep understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound, as well as its interactions with biological targets, is fundamental for rational design and optimization. Future research will increasingly rely on an integrated approach that combines computational (in silico) modeling with experimental validation.
This integrated approach will involve:
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and reaction pathways of this compound and its derivatives. oberlin.edunih.gov These studies can help predict the regioselectivity of reactions, elucidate reaction mechanisms, and understand the nature of intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to correlate the structural features of a series of compounds with their biological activity. nih.govchemrevlett.com By developing robust QSAR models, it is possible to predict the activity of novel derivatives and guide the design of more potent and selective compounds.
Experimental Mechanistic Studies: A variety of experimental techniques, such as kinetic studies, isotopic labeling, and the characterization of reaction intermediates, will be essential to validate the predictions from computational models and provide a definitive understanding of the reaction mechanisms. acs.orgfiu.edu
The synergy between computational and experimental approaches will accelerate the discovery and development of new applications for this compound by providing a more detailed and predictive understanding of its chemical and biological behavior.
Q & A
Q. Methodological Considerations :
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
- Yield Optimization : Monitor reaction temperature (e.g., 0–5°C for bromination to avoid over-substitution) and stoichiometry (1.2 eq. brominating agent).
- Purity Verification : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural integrity .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Identify substituent positions. The methoxy group (-OCH₃) typically appears as a singlet at ~δ 3.8 ppm in ¹H NMR, while the aromatic protons split due to bromine’s anisotropic effect .
- FT-IR : Confirm amine (-NH₂, ~3400 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical M+ for C₆H₇BrN₂O: 217.97 g/mol).
- X-ray Crystallography : Resolve crystal structure for regiochemical confirmation (if single crystals are obtainable) .
How does the bromo substituent influence the reactivity of this compound in cross-coupling reactions?
Basic Research Question
The bromine atom serves as a leaving group, enabling:
- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent) to form biaryl derivatives.
- Buchwald-Hartwig Amination : Introduce amines via Pd-catalyzed C–N bond formation.
Q. Challenges :
- Competing Reactions : The methoxy group (-OCH₃) is electron-donating, potentially directing electrophilic substitution away from the bromine site. Use directing group strategies (e.g., temporary protection of -NH₂) to enhance regioselectivity .
How can density functional theory (DFT) predict the electronic properties of this compound?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G* level) provide insights into:
- Electron Density Distribution : The bromine atom’s electronegativity lowers electron density at the C-6 position, affecting reactivity.
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge-transfer interactions. For example, the LUMO (-1.8 eV) may indicate susceptibility to nucleophilic attack.
- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions (e.g., DMSO’s polarity stabilizes the amine group) .
What strategies mitigate competing pathways during regioselective functionalization of this compound?
Advanced Research Question
- Protecting Groups : Temporarily protect the -NH₂ group (e.g., with Boc anhydride) to direct reactions to the bromine site .
- Metal Catalysts : Use Pd(0)/XPhos ligands to enhance selectivity in C–C bond formation.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions.
- Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., -20°C) favor kinetic products (C-6 substitution), while higher temperatures may lead to isomerization .
How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?
Advanced Research Question
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- Isotopic Labeling : Use ¹⁵N-labeled analogs to trace amine group interactions.
- Computational Validation : Compare experimental IR/NMR data with DFT-simulated spectra (e.g., Gaussian09) to confirm assignments.
- Controlled Degradation Studies : Identify impurities (e.g., debrominated byproducts) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
